(-)-Catechin

概要

説明

(-)-Catechin: is a natural flavonoid found in various plants, particularly in tea leaves, cocoa, and certain fruits. It is a type of polyphenol known for its antioxidant properties. The compound exists in two enantiomeric forms, with this compound being the more biologically active form. It plays a significant role in plant defense mechanisms and has been extensively studied for its potential health benefits in humans.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-catechin can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the condensation of phloroglucinol with benzylideneacetone under acidic conditions, followed by cyclization and reduction steps. The reaction conditions typically involve the use of strong acids like hydrochloric acid and reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, such as tea leaves and cocoa. The extraction process involves solvent extraction, purification through chromatography, and crystallization. The choice of solvent and purification method can significantly impact the yield and purity of the final product.

化学反応の分析

Types of Reactions:

Oxidation: (-)-Catechin undergoes oxidation reactions, often catalyzed by enzymes like polyphenol oxidase. This reaction leads to the formation of quinones, which can further polymerize to form brown pigments.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of dihydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where functional groups like hydroxyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Enzymes like polyphenol oxidase, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

Oxidation: Quinones, brown pigments.

Reduction: Dihydro derivatives.

Substitution: Halogenated catechins, nitro catechins.

科学的研究の応用

Cancer Prevention

(-)-Catechin has been extensively studied for its chemopreventive properties against various types of cancer. Research indicates that it can inhibit the growth of cancer cells through multiple mechanisms, including antioxidant activity, modulation of signaling pathways, and enhancement of immune responses.

Key Findings:

- Breast Cancer: Studies show that this compound can inhibit the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest (Zan et al., 2019).

- Prostate Cancer: In vitro studies have demonstrated that this compound can suppress prostate cancer cell growth by downregulating androgen receptor signaling (Adhami et al., 2009).

- Lung Cancer: this compound has been shown to reduce tumor size in animal models of lung cancer by inhibiting angiogenesis (Chung, 1999).

Table 1: Summary of Cancer Research Involving this compound

| Cancer Type | Mechanism of Action | Study Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | Zan et al., 2019 |

| Prostate Cancer | Downregulates androgen receptor signaling | Adhami et al., 2009 |

| Lung Cancer | Inhibits angiogenesis | Chung, 1999 |

Cardiovascular Health

The cardioprotective effects of this compound have been linked to its ability to reduce oxidative stress and improve endothelial function. Several studies have demonstrated its role in lowering blood lipid levels and preventing atherosclerosis.

Key Findings:

- This compound has been shown to significantly reduce LDL cholesterol levels and inhibit the formation of foam cells (Leung et al., 2001).

- It enhances nitric oxide production, which contributes to vasodilation and improved blood flow (Masek, 2017).

Table 2: Cardiovascular Studies Involving this compound

| Study Focus | Outcome | Reference |

|---|---|---|

| LDL Cholesterol | Significant reduction | Leung et al., 2001 |

| Endothelial Function | Enhanced nitric oxide production | Masek, 2017 |

Antibacterial Properties

This compound exhibits potent antibacterial activity against various pathogens. Its ability to synergize with antibiotics makes it a promising candidate for addressing antibiotic resistance.

Key Findings:

- Research indicates that this compound enhances the efficacy of antibiotics against resistant strains of bacteria (PubMed, 2021).

- It acts by disrupting bacterial cell membranes and inhibiting biofilm formation.

Table 3: Antibacterial Effects of this compound

| Bacteria Type | Effect | Study Reference |

|---|---|---|

| Staphylococcus aureus | Synergistic effect with antibiotics | PubMed, 2021 |

| Escherichia coli | Disruption of cell membranes | Airiti Library, 2012 |

Cosmetic Applications

The antioxidant properties of this compound make it an attractive ingredient in cosmetic formulations. Its ability to protect skin from UV damage and improve skin conditions has been documented in several studies.

Key Findings:

- Clinical trials have shown that topical application of this compound can significantly reduce UV-induced skin damage (MDPI, 2024).

- Its anti-aging effects are attributed to its ability to scavenge free radicals and enhance skin hydration.

Table 4: Cosmetic Applications of this compound

| Application | Effect | Study Reference |

|---|---|---|

| UV Protection | Reduction in skin damage | MDPI, 2024 |

| Anti-Aging | Improved skin hydration | Frontiers in Pharmacology, 2023 |

作用機序

The mechanism of action of (-)-catechin involves its ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. It interacts with various molecular targets, including enzymes, receptors, and signaling molecules. For example, this compound inhibits the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. It also modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to anti-inflammatory effects.

類似化合物との比較

Epicatechin: Another flavonoid with similar antioxidant properties but differs in the arrangement of hydroxyl groups.

Quercetin: A flavonol with strong antioxidant and anti-inflammatory properties, but with a different chemical structure.

Kaempferol: A flavonol known for its anticancer properties, structurally similar but with different biological activities.

Uniqueness of (-)-Catechin: this compound is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Its ability to interact with a wide range of molecular targets and modulate various signaling pathways sets it apart from other flavonoids. Additionally, its presence in commonly consumed foods like tea and cocoa makes it a significant compound in both dietary and therapeutic contexts.

生物活性

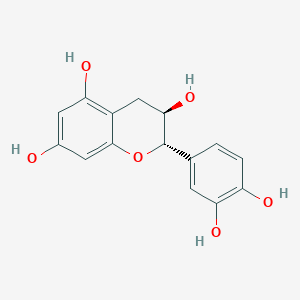

(-)-Catechin, a prominent flavonoid found in green tea, is recognized for its extensive biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological effects of this compound, supported by recent research findings, case studies, and data tables.

The structure of this compound is characterized by multiple hydroxyl groups that contribute to its biological activity. These groups enable this compound to act as a potent antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions. The antioxidant mechanisms can be categorized into:

- Direct Mechanisms : Scavenging ROS and stabilizing free radicals.

- Indirect Mechanisms : Inducing antioxidant enzymes and inhibiting pro-oxidant enzymes .

Antioxidant Activity

The antioxidant capacity of this compound is influenced by its structural features. Research indicates that catechins with specific hydroxyl group arrangements exhibit enhanced free radical scavenging abilities. For instance, the presence of vicinal dihydroxyl groups on the B ring significantly boosts its antioxidant efficiency .

Table 1: Antioxidant Properties of this compound

| Mechanism | Description |

|---|---|

| Free Radical Scavenging | This compound donates electrons to neutralize free radicals, reducing oxidative stress. |

| Metal Chelation | Forms inactive complexes with metal ions, preventing catalysis of harmful reactions. |

| Induction of Enzymes | Stimulates the production of phase II detoxification enzymes that enhance cellular defense systems. |

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of this compound, particularly in enhancing T cell activity and natural killer (NK) cell function. For example, a study demonstrated that catechins could boost CD4+ T cell proliferation and NK cell cytotoxicity at various dosages .

Case Study: Immune Response Enhancement

- Study Design : Mice were treated with different catechin metabolites.

- Findings : Increased production of interferon-gamma (IFN-γ) was observed in splenocytes treated with catechins, suggesting a role in enhancing immune responses against tumors .

Anticancer Properties

This compound has been extensively studied for its anticancer potential across various cancer types. Epidemiological studies suggest that regular consumption of green tea catechins is associated with reduced risks of several cancers, including breast and colorectal cancer.

Table 2: Cancer Risk Reduction Associated with Catechin Consumption

| Cancer Type | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|

| Breast Cancer | 0.885 | 0.790 - 0.991 |

| Rectal Cancer | 0.838 | 0.733 - 0.958 |

| Oropharyngeal Cancer | 0.759 | 0.581 - 0.993 |

| Stomach Cancer | 0.633 | 0.468 - 0.858 |

Neuroprotective Effects

Research has also indicated that this compound may play a role in neuroprotection, particularly in conditions like Alzheimer's disease. Its antioxidant properties help mitigate oxidative stress in neuronal cells . A cross-sectional study linked green tea consumption to a lower risk of cognitive dysfunction .

特性

IUPAC Name |

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172174 | |

| Record name | Catechin l-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18829-70-4, 7295-85-4 | |

| Record name | (-)-Catechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18829-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechin l-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Catechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Catechin l-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S-trans)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIANIDANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHB0GX3D44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。